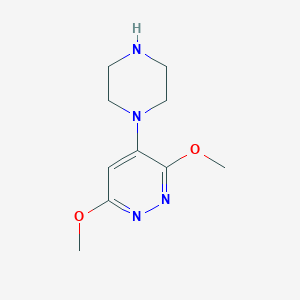
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine
Overview
Description
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine, commonly known as DPP, is a pyridazine derivative that has gained significant interest in various scientific fields due to its wide range of potential applications. It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C10H16N4O2, and it has a molecular weight of 224.26 g/mol. More detailed structural analysis would require specific spectroscopic data which is not available in the retrieved information.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 433.4±40.0 °C at 760 mmHg, and a flash point of 215.9±27.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Pyrazine Formation in the Maillard Reaction
Guerra and Yaylayan (2010) investigated the role of azomethine ylides as reactive intermediates in the Maillard reaction, leading to the formation of pyrazine compounds. Their study provided insights into the synthesis pathways involving azomethine ylides and their dimerization processes to form piperazine structures, which are relevant in food chemistry and the understanding of flavor development during thermal processing of foods (Guerra & Yaylayan, 2010).
Synthesis and Properties of N-Arylpiperazinylalkyl Derivatives
Śladowska et al. (2010) conducted research on the synthesis and properties of various N-arylpiperazinylalkyl derivatives of pyridazines. The study explored the chemical pathways and the resultant pharmacological activities of these compounds, contributing to the field of medicinal chemistry and drug design (Śladowska et al., 2010).
Anti-Diabetic Drug Development
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic drugs. Their research focused on DPP-4 inhibition and insulinotropic activities, offering significant insights into the development of new therapeutic agents for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Oxazolidinone Antibacterial Agents
Tucker et al. (1998) studied the structure-activity relationships of piperazinyl oxazolidinones, a class of synthetic antibacterial agents. Their work contributed to the understanding of the antibacterial properties and potential therapeutic applications of these compounds, particularly against gram-positive pathogens (Tucker et al., 1998).
Crystal Engineering and Co-Crystals of Sulfadiazine
Elacqua et al. (2013) applied crystal engineering principles to synthesize co-crystals and salts of sulfadiazine and pyridines. Their work provided valuable insights into the hydrogen-bond motifs and the structural analysis of these co-crystals, contributing to the field of crystallography and material science (Elacqua et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists , suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound might affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound might have similar effects .
Biochemical Analysis
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic transmission . Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses . Furthermore, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by competitive inhibition, where this compound competes with acetylcholine for the active site . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of this compound can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
properties
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)
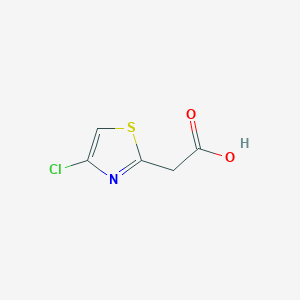

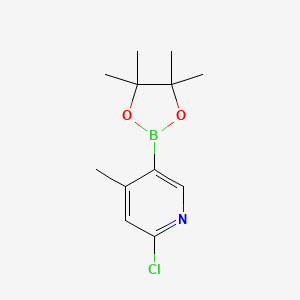
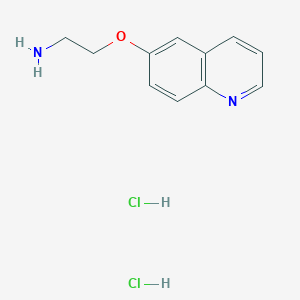


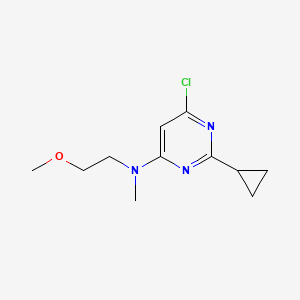
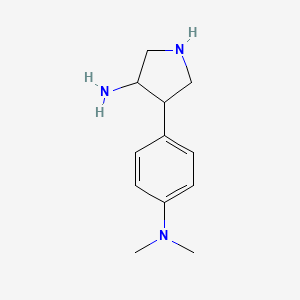
![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)